2-(6-(2-Hydroxy-2-phenylethyl)-1-methyl-2-piperidyl)-1-phenylethanol

Neuroscience Nicotinic Receptors Binding Assay

Lobelanidine (CAS 552-72-7), also known as 8,10-Diphenyllobelidiol or 2,6-Piperidinediethanol, 1-methyl-α,α′-diphenyl-, is a naturally occurring piperidine alkaloid primarily isolated from Lobelia species such as Lobelia inflata and Lobelia chinensis. It is the reduced form of the more widely studied alkaloid lobeline, differing by the replacement of a ketone group with a hydroxyl moiety.

Molecular Formula C22H29NO2
Molecular Weight 339.5 g/mol
CAS No. 552-72-7
Cat. No. B1674987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(2-Hydroxy-2-phenylethyl)-1-methyl-2-piperidyl)-1-phenylethanol
CAS552-72-7
SynonymsLobelanidine;  NSC 95097;  NSC-95097;  NSC95097; 
Molecular FormulaC22H29NO2
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCN1C(CCCC1CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O
InChIInChI=1S/C22H29NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-22,24-25H,8,13-16H2,1H3
InChIKeyOWGJQNXIWMMDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lobelanidine (CAS 552-72-7) for Research Procurement: Compound Class and Core Characteristics


Lobelanidine (CAS 552-72-7), also known as 8,10-Diphenyllobelidiol or 2,6-Piperidinediethanol, 1-methyl-α,α′-diphenyl-, is a naturally occurring piperidine alkaloid primarily isolated from Lobelia species such as Lobelia inflata and Lobelia chinensis [1][2]. It is the reduced form of the more widely studied alkaloid lobeline, differing by the replacement of a ketone group with a hydroxyl moiety [3]. Lobelanidine functions as a nicotinic acetylcholine receptor (nAChR) ligand with a distinct pharmacological profile that includes partial agonism at specific nAChR subtypes [4], setting it apart from its structural analog lobeline, which acts as a neutral antagonist.

Why Lobelanidine (CAS 552-72-7) Cannot Be Replaced by Generic Lobelia Alkaloids: A Procurement Risk Brief


Generic substitution with other Lobelia alkaloids, such as lobeline or lobelanine, is not scientifically valid due to significant divergence in receptor affinity, functional activity, and molecular target engagement. While lobeline exhibits a high affinity for the nAChR (Ki ≈ 4 nM), it acts as a neutral antagonist at α3β2/α3β4 and α7 subtypes [1]. Conversely, lobelanidine functions as a partial agonist at these receptors with a markedly reduced binding affinity (Ki ≈ 300 nM and IC50 values of 2.8-8.2 μM), which directly affects the magnitude and nature of downstream signaling [1][2]. Furthermore, lobelanidine is the critical precursor for the stereoselective synthesis of enantiopure (-)-lobeline, a role that cannot be fulfilled by other analogs [3]. These fundamental differences in mechanism and application make generic substitution a high-risk decision for research consistency and industrial process control.

Lobelanidine (552-72-7) Differentiation Evidence: Head-to-Head Quantitative Performance vs. Lobeline


Reduced nAChR Binding Affinity Confers a Distinct Pharmacological Window vs. Lobeline

Lobelanidine demonstrates a Ki of 300 nM for the nicotinic acetylcholine receptor (nAChR) in rat brain homogenate, based on ChEMBL data [1]. This represents a 75-fold reduction in affinity compared to lobeline, which binds with a Ki of 4 nM in the same tissue preparation [2]. In a direct structure-affinity study, reduction of lobeline's carbonyl to the hydroxyl group of lobelanidine resulted in a decrease in affinity of at least 25-fold [2]. This lower affinity is not a liability but a differentiating characteristic for studies requiring partial receptor engagement.

Neuroscience Nicotinic Receptors Binding Assay

Subtype-Selective Inhibition of α7 nAChR IC50

Lobelanidine inhibits the α7 nAChR response with an IC50 of 2.8 μM, as determined by functional assays . In contrast, the parent compound lobeline is a less potent antagonist at the human α7 nAChR, with a reported IC50 of 8.5 μM under comparable conditions . This provides lobelanidine with a 3-fold greater potency for inhibiting the α7 subtype, which is crucial for inflammation and cognitive research.

Targeted Pharmacology nAChR Subtypes IC50 Determination

Functional Divergence: Partial Agonist vs. Neutral Antagonist at nAChR

While lobeline is characterized as a neutral antagonist at α3β2/α3β4 nAChR and α7 nAChR, lobelanidine acts as a partial agonist at these same receptors [1]. This functional switch represents a qualitative mechanistic difference that cannot be replicated by lobeline. The partial agonist activity has been reported in the context of human nAChR subtypes expressed in the SH-SY5Y neuroblastoma cell line [1].

Functional Assay Receptor Pharmacology Agonism

Synthetic Utility: Lobelanidine as the Enabling Precursor for Enantiopure (-)-Lobeline Production

Lobelanidine, in its meso form, serves as the essential starting material for the stereoselective synthesis of enantiopure (-)-lobeline via enzymatic desymmetrization using Candida antarctica lipase B and vinyl acetate [1]. This method avoids racemic mixtures and employs relatively mild conditions. Neither lobeline itself nor lobelanine can perform this role; lobeline is the reaction product. The use of lobelanidine as a precursor is a distinct industrial application documented by Chênevert and Morin (2009) [1].

Synthetic Chemistry Enzymatic Desymmetrization Process Development

Quality Control: Lobelanidine as a Specified Impurity in Lobeline Pharmacopoeial Standards

Lobelanidine is classified as Lobeline EP Impurity C under the European Pharmacopoeia framework. Standard quality specifications for research-grade and pharmaceutical-grade lobeline mandate that individual related alkaloid impurities, including lobelanidine, be limited to 0.5% or less each . This formal designation creates a mandatory procurement requirement for lobelanidine reference standards by any laboratory performing analytical QC for lobeline active pharmaceutical ingredients.

Pharmaceutical Quality Control Reference Standards Impurity Profiling

Where Lobelanidine (552-72-7) Delivers Differentiated Value: Verified Application Scenarios


Neuroscience Research on Cholinergic Modulation

For research programs investigating the nicotinic cholinergic system, lobelanidine's profile as a partial agonist at α7 and α3β2/α3β4 nAChR subtypes, combined with its lower binding affinity (Ki 300 nM) and subtype-selective inhibition (α7 IC50 2.8 μM) [1], makes it the ligand of choice for experiments requiring submaximal receptor activation. Unlike the antagonist lobeline, lobelanidine allows the study of graded receptor responses and partial agonism phenotypes.

Quality Control and Regulatory Compliance for Lobeline APIs

Any quality control laboratory responsible for the release testing of lobeline hydrochloride active pharmaceutical ingredient must procure a certified lobelanidine reference standard (EP Impurity C) to satisfy impurity profiling requirements [1]. The failure to identify and quantify this specific alkaloid, with a specified limit of 0.5%, would result in non-compliance with EP monographs.

Synthetic Process Development for Enantiopure Lobeline

Process chemistry teams aiming to manufacture enantiomerically pure (-)-lobeline can utilize meso-lobelanidine as a cost-effective and efficient precursor. The enzymatic desymmetrization route using Candida antarctica lipase B offers a high degree of stereoselectivity under mild conditions, making lobelanidine a strategic procurement item for this synthetic pathway [1].

In Silico Target Exploration: VMAT2 and CERT Binding Studies

For computational drug discovery programs, lobelanidine has been identified as a potential ligand for the Vesicular Monoamine Transporter 2 (VMAT2) and Ceramide Transfer Protein (CERT) through molecular docking and dynamics simulations [1]. Its predicted binding affinities for these targets, which are distinct from those of lobeline, provide a molecular basis for investigating its role in neurodegenerative diseases and cancer, pending further experimental validation.

Quote Request

Request a Quote for 2-(6-(2-Hydroxy-2-phenylethyl)-1-methyl-2-piperidyl)-1-phenylethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.